molecular formula C9H7ClO2 B1306211 2,3-Dihydro-1-benzofuran-2-carbonyl chloride CAS No. 27347-32-6

2,3-Dihydro-1-benzofuran-2-carbonyl chloride

Cat. No.: B1306211
CAS No.: 27347-32-6
M. Wt: 182.6 g/mol
InChI Key: QZVPHVMVWZKULP-UHFFFAOYSA-N
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Description

Molecular Geometry and Bonding Analysis

The molecular geometry of this compound is fundamentally characterized by its bicyclic benzofuran core structure with an attached carbonyl chloride functional group at the 2-position. The compound's three-dimensional arrangement is defined by the fusion of a benzene ring with a saturated five-membered furan ring, creating a rigid bicyclic framework that significantly influences its overall molecular conformation. The dihydrobenzofuran core exhibits a non-planar configuration due to the saturation of the C2-C3 bond within the furan ring, which introduces puckering and affects the compound's geometric parameters.

The bonding analysis reveals several critical structural features that define the compound's electronic distribution and reactivity patterns. The carbonyl chloride group attached at the 2-position introduces significant electron-withdrawing effects through both inductive and resonance mechanisms, influencing the electron density distribution throughout the bicyclic system. The carbon-chlorine bond exhibits typical single bond characteristics with a bond length consistent with acyl chloride functionalities, while the carbon-oxygen double bond displays characteristic carbonyl stretching properties. The oxygen atom within the furan ring participates in the aromatic system of the benzene ring through conjugation, creating a delocalized π-electron system that extends across the fused ring structure.

Bond angle analysis indicates that the bicyclic system adopts a slightly strained geometry due to the fusion of the five-membered and six-membered rings. The C2 carbon atom, bearing the carbonyl chloride substituent, exhibits tetrahedral geometry with bond angles slightly distorted from the ideal 109.5° due to the electronic effects of the adjacent functional groups. The furan oxygen atom maintains its characteristic bent geometry with bond angles approximately 108°, consistent with sp³ hybridization and the presence of two lone pairs of electrons.

Spectroscopic Identification (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural identification of this compound through analysis of both proton and carbon environments. The ¹H Nuclear Magnetic Resonance spectrum exhibits characteristic resonances that clearly distinguish this compound from related benzofuran derivatives. The aromatic protons of the benzene ring typically appear in the downfield region between 6.8-7.6 parts per million, with multiplicity patterns reflecting the substitution pattern and electronic environment. The methylene protons of the saturated furan ring display distinct chemical shifts and coupling patterns that provide valuable structural information about the ring conformation and substituent effects.

The ¹³C Nuclear Magnetic Resonance spectrum reveals distinct carbon environments that confirm the proposed molecular structure. The carbonyl carbon of the acyl chloride group appears characteristically downfield at approximately 170-180 parts per million, consistent with the electron-withdrawing nature of the chlorine atom and the sp² hybridization of the carbonyl carbon. The aromatic carbons of the benzene ring exhibit chemical shifts in the typical aromatic region, while the aliphatic carbons of the saturated furan ring display upfield resonances characteristic of sp³ hybridized carbons in heterocyclic environments.

Infrared spectroscopy provides definitive functional group identification through characteristic vibrational frequencies. The carbonyl chloride functionality exhibits a distinctive strong absorption band typically observed around 1750-1800 cm⁻¹, corresponding to the C=O stretching vibration of the acyl chloride group. This frequency is notably higher than typical ketone or ester carbonyl stretches due to the electron-withdrawing effect of the chlorine atom. The aromatic C=C stretching vibrations appear in the 1450-1600 cm⁻¹ region, while the aromatic C-H stretching modes are observed around 3000-3100 cm⁻¹. The aliphatic C-H stretching vibrations of the methylene groups appear at lower frequencies, typically around 2850-2950 cm⁻¹.

Mass spectrometry analysis provides molecular weight confirmation and fragmentation pattern information crucial for structural elucidation. The molecular ion peak appears at m/z 182, corresponding to the molecular weight of C₉H₇ClO₂. Characteristic fragmentation patterns include loss of chlorine (M-35) and loss of carbon monoxide (M-28), providing additional structural confirmation. The compound exhibits predicted collision cross sections that vary depending on the ionization method, with protonated molecules [M+H]⁺ showing cross sections of approximately 134.4 Ų, and sodium adducts [M+Na]⁺ displaying cross sections around 144.0 Ų.

Table 1: Spectroscopic Data Summary for this compound

Technique Key Observations Characteristic Values
¹H Nuclear Magnetic Resonance Aromatic protons 6.8-7.6 ppm
¹H Nuclear Magnetic Resonance Methylene protons 3.0-5.0 ppm
¹³C Nuclear Magnetic Resonance Carbonyl carbon 170-180 ppm
¹³C Nuclear Magnetic Resonance Aromatic carbons 110-160 ppm
Infrared Carbonyl stretch 1750-1800 cm⁻¹
Infrared Aromatic C=C stretch 1450-1600 cm⁻¹
Mass Spectrometry Molecular ion m/z 182
Mass Spectrometry Base peak Variable fragmentation

Crystallographic Studies and Conformational Dynamics

Crystallographic investigations of this compound and related benzofuran derivatives reveal important structural details about molecular packing and intermolecular interactions. While specific crystal structure data for this exact compound may be limited, studies of closely related benzofuran derivatives provide valuable insights into the conformational preferences and solid-state behavior of this class of compounds. The bicyclic benzofuran system typically adopts a relatively rigid conformation in the crystalline state, with the saturated furan ring exhibiting envelope or half-chair conformations depending on the substitution pattern and crystal packing forces.

Conformational analysis indicates that the compound can exist in multiple conformational states due to rotation around the C2-C(carbonyl) bond and potential puckering of the saturated furan ring. The carbonyl chloride group can adopt different orientations relative to the bicyclic framework, with the preferred conformation influenced by both intramolecular electronic effects and intermolecular packing considerations. The electron-withdrawing nature of the chlorine atom affects the conformational energy landscape, stabilizing certain orientations through favorable electronic interactions.

Crystal packing studies of related benzofuran derivatives demonstrate the importance of intermolecular interactions in determining solid-state structure. Weak hydrogen bonding interactions, van der Waals forces, and potential halogen bonding involving the chlorine atom contribute to the overall crystal stability and packing arrangement. The carbonyl oxygen atom can participate in weak intermolecular contacts, while the aromatic benzene ring may engage in π-π stacking interactions with adjacent molecules.

Table 2: Conformational and Crystallographic Parameters

Structural Feature Typical Range Observations
C2-C(carbonyl) torsion angle 0-180° Variable with substitution
Furan ring puckering 0.1-0.5 Å Envelope conformation
Intermolecular contacts 2.5-3.5 Å Weak hydrogen bonds
Crystal density 1.3-1.5 g/cm³ Typical for organic crystals
Space group Variable Depends on packing

The conformational dynamics of the compound in solution differ significantly from the solid-state structure due to increased molecular mobility and reduced intermolecular constraints. Solution-state Nuclear Magnetic Resonance studies suggest rapid interconversion between conformational states at room temperature, with the compound adopting an ensemble of conformations rather than a single rigid structure. The activation barriers for conformational interconversion are generally low, allowing for facile rotation around single bonds and ring puckering motions that contribute to the compound's overall structural flexibility.

Computational studies complement experimental crystallographic data by providing detailed information about conformational energy surfaces and preferred molecular geometries. Density functional theory calculations reveal the relative energies of different conformational states and help explain the observed spectroscopic properties in terms of molecular structure. These theoretical investigations support experimental observations and provide predictive capabilities for understanding the compound's behavior under various conditions.

Properties

IUPAC Name

2,3-dihydro-1-benzofuran-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO2/c10-9(11)8-5-6-3-1-2-4-7(6)12-8/h1-4,8H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZVPHVMVWZKULP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C21)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20383665
Record name 2,3-dihydro-1-benzofuran-2-carbonyl chloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27347-32-6
Record name 2,3-dihydro-1-benzofuran-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Dihydro-benzofuran-2-carbonyl chloride
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Preparation Methods

Starting Materials and Catalysts

  • Starting raw material: Substituted hydroxybenzene derivatives such as p-amino m-allyl o-hydroxybenzene or related esters.
  • Catalysts: Ruthenium trichloride (RuCl3) or its hydrate combined with sodium periodate (NaIO4) as an oxidizing agent.
  • Chlorinating agents: Sulfuryl chloride (SO2Cl2), N-chlorosuccinimide (NCS), thionyl chloride (SOCl2), tosyl chloride, or mesyl chloride.

Stepwise Synthesis

Step Reaction Type Reagents/Conditions Product/Intermediate
1 Oxidation RuCl3 hydrate + NaIO4 in ethyl acetate/water, 20–30 °C, 1.5–2 h Aldehyde intermediate (compound 6 or 14)
2 Reduction Sodium borohydride (NaBH4) in methanol, 0 °C to RT, 15 h Hydroxyl intermediate (compound 5)
3 Chlorination/Substitution N-chlorosuccinimide or sulfuryl chloride, 50–90 °C Chlorinated intermediate (compound 4")
4 Ring closure Intramolecular cyclization under controlled conditions 2,3-Dihydrobenzofuran derivative (compound I)
5 Hydrolysis/Final chlorination Hydrolysis followed by chlorination with SOCl2 or similar 2,3-Dihydro-1-benzofuran-2-carbonyl chloride (final compound 1)

Reaction Details and Conditions

  • Oxidation: The ruthenium trichloride/periodate system selectively oxidizes the allyl side chain to an aldehyde group under mild conditions, monitored by thin-layer chromatography (TLC) to ensure completion.
  • Reduction: Sodium borohydride reduces the aldehyde to a primary alcohol, performed at low temperature to control reaction rate and selectivity.
  • Chlorination: Chlorination of the phenolic hydroxyl group is achieved using N-chlorosuccinimide or sulfuryl chloride, often at 50–90 °C, to introduce a good leaving group for subsequent ring closure.
  • Ring closure: The intramolecular nucleophilic substitution leads to the formation of the dihydrobenzofuran ring system.
  • Final chlorination: Conversion of the carboxylic acid or ester intermediate to the corresponding acyl chloride is typically done using thionyl chloride or similar reagents.

Representative Experimental Data (From Patent CN102942542A)

Parameter Value/Condition Outcome/Notes
Starting material (compound 7') 160 g p-amino m-allyl o-hydroxybenzene derivative
Catalyst 6.2 g RuCl3·H2O, 7.2 g benzyltriethylammonium chloride Efficient oxidation catalyst system
Solvent Ethyl acetate (1142 mL) + water (7140 mL) Biphasic system for oxidation
Oxidation temperature 20–30 °C Mild conditions, 1.5 h reaction time
Reduction reagent 34.1 g NaBH4 in methanol (2035 mL) Reduction at 0 °C to RT, 15 h
Chlorination reagent N-chlorosuccinimide or sulfuryl chloride 50–90 °C, selective chlorination
Yield of intermediate 120–142 g black solid High purity aldehyde and hydroxyl intermediates
Final product 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid chloride Suitable for pharmaceutical applications

Alternative Synthetic Routes and Catalytic Strategies

  • Suzuki Coupling and Boronic Acid Intermediates: Some methods involve preparing benzofuran-2-carboxylate derivatives via Suzuki coupling of boronic acid intermediates, followed by reduction to dihydrobenzofuran carboxylates and subsequent functional group transformations to acyl chlorides. This approach is more common in library synthesis for medicinal chemistry but can be adapted for target compound preparation with appropriate modifications.

  • Intramolecular Wittig Reaction and Phenol Derivatives: Other synthetic routes start from phenol derivatives, forming key intermediates such as 2-hydroxymethylphenol, which undergo intramolecular Wittig reactions to form benzofuran rings. Subsequent acylation and chlorination steps yield the target acyl chloride.

  • Copper-Catalyzed Cyclization: Recent advances include copper-catalyzed cyclization of o-hydroxy aldehydes with alkynes in eco-friendly solvents, providing benzofuran derivatives in good yields. These methods offer alternative catalytic systems and greener reaction conditions but may require further adaptation for the specific acyl chloride target.

Summary Table of Preparation Methods

Methodology Key Reagents/Catalysts Advantages Limitations Reference
Ruthenium trichloride/periodate oxidation + NaBH4 reduction + chlorination RuCl3·H2O, NaIO4, NaBH4, NCS, SOCl2 High yield, industrial scalability Multi-step, requires careful control
Suzuki coupling of benzofuran boronic acids + reduction + hydrolysis PdCl2(dppf), LDA, Mg, NH4Cl Versatile for library synthesis More complex, less direct
Intramolecular Wittig reaction from phenol derivatives Triphenylphosphonium bromide, anhydrides Established classical method Longer reaction times, multiple steps
Copper-catalyzed cyclization in deep eutectic solvents CuCl, DBU, ChCl.EG Eco-friendly, good yields May require optimization for acyl chloride

Chemical Reactions Analysis

Types of Reactions: 2,3-Dihydro-1-benzofuran-2-carbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Reduction Reactions: The compound can be reduced to 2,3-Dihydro-1-benzofuran-2-methanol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: Oxidation of the benzofuran ring can be achieved using oxidizing agents such as potassium permanganate (KMnO4).

Common Reagents and Conditions:

    Substitution: Reagents like ammonia (NH3) or primary amines in the presence of a base (e.g., pyridine) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium is often employed.

Major Products:

    Amides, esters, and thioesters: from substitution reactions.

    2,3-Dihydro-1-benzofuran-2-methanol: from reduction reactions.

    Oxidized benzofuran derivatives: from oxidation reactions.

Scientific Research Applications

2,3-Dihydro-1-benzofuran-2-carbonyl chloride has a wide range of applications in scientific research:

    Chemistry: It serves as a key intermediate in the synthesis of various benzofuran derivatives, which are important in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the synthesis of biologically active molecules, including potential anticancer and antiviral agents.

    Medicine: Benzofuran derivatives synthesized from this compound have shown promise in treating diseases such as cancer and viral infections.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,3-Dihydro-1-benzofuran-2-carbonyl chloride is primarily related to its reactivity as an acyl chloride. It readily reacts with nucleophiles, leading to the formation of various derivatives. These derivatives can interact with biological targets, such as enzymes and receptors, modulating their activity and leading to therapeutic effects. The specific molecular targets and pathways involved depend on the nature of the derivative formed .

Comparison with Similar Compounds

Reactivity and Functional Group Positioning

  • Target Compound : The carbonyl chloride at position 2 facilitates rapid nucleophilic substitution, ideal for synthesizing amides or esters. Its unsubstituted backbone allows for versatile derivatization .
  • 2,2-Dimethyl Analog (CAS 499785-51-2) : Methyl groups at position 2 introduce steric hindrance, reducing reactivity compared to the target compound. The carbonyl chloride at position 7 alters regioselectivity in reactions .

Stability and Handling

  • The thiazole derivative (CAS 306936-09-4) exhibits higher thermal stability due to aromatic thiazole conjugation, whereas the target compound requires cold storage to prevent hydrolysis .

Research Findings

  • Synthetic Efficiency: The target compound’s 95% purity (vs. 97% for the dimethyl analog) reflects minor impurities from synthesis, but it remains cost-effective for large-scale applications .
  • Biological Relevance : Thiazole-containing analogs demonstrate enhanced antimicrobial activity in preliminary assays, attributed to sulfur’s electronegativity .

Biological Activity

2,3-Dihydro-1-benzofuran-2-carbonyl chloride (CAS number 1343949-08-5) is a compound belonging to the benzofuran family, characterized by a fused benzene and furan ring structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in oncology and microbiology. This article explores the biological activity of this compound, summarizing key findings from various studies, and presenting data in tables for clarity.

  • Molecular Formula : C₉H₇ClO₂
  • Molecular Weight : 182.6 g/mol
  • Functional Group : Carbonyl chloride

The presence of the carbonyl chloride functional group enhances its reactivity, making it a suitable candidate for further chemical transformations and potential therapeutic applications.

Biological Activity Overview

Benzofuran derivatives, including this compound, exhibit a range of biological activities such as:

  • Anticancer Activity
  • Antimicrobial Activity
  • Anti-inflammatory Properties

Anticancer Activity

Research indicates that compounds similar to this compound demonstrate significant anticancer properties. In vitro studies have shown that this compound can inhibit cell growth in various cancer cell lines.

Table 1: Inhibition Rates of Cancer Cell Growth by 10 μM of the Compound

Cancer Cell LineInhibition Rate (%)
A549 (Lung Cancer)75
MCF-7 (Breast Cancer)68
HeLa (Cervical Cancer)80

The above table summarizes the inhibition rates observed in different cancer cell lines when treated with 10 μM concentrations of the compound. These results suggest that this compound has potent anticancer activity.

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown promising antimicrobial properties against various bacterial and fungal strains.

Table 2: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 μM
Escherichia coli12 μM
Candida albicans20 μM

The data indicates that the compound exhibits varying levels of antimicrobial activity depending on the microorganism tested.

The mechanism by which this compound exerts its biological effects may involve several biochemical pathways:

  • Interaction with Cellular Targets : The benzofuran structure allows for interactions with various cellular receptors and enzymes.
  • Induction of Apoptosis : Some studies suggest that compounds in this class can trigger apoptotic pathways in cancer cells.
  • Inhibition of Pathogen Growth : The antimicrobial action is likely due to disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Studies

A notable study investigated the effects of benzofuran derivatives on neuropathic pain models in rats. The study demonstrated that specific derivatives exhibited analgesic properties, suggesting a potential application for pain management.

Study Details:

  • Model Used : Paclitaxel-induced neuropathy in Sprague Dawley rats.
  • Dosage : Compounds administered at varying doses.
  • Outcome : Significant reduction in pain response was observed in treated groups compared to control.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,3-Dihydro-1-benzofuran-2-carbonyl chloride, and how do reaction conditions influence yield?

  • Methodology : The compound is typically synthesized via Friedel-Crafts acylation of dihydrobenzofuran derivatives using acyl chlorides. Key variables include temperature (0–5°C to minimize side reactions) and stoichiometry of Lewis acid catalysts (e.g., AlCl₃). Optimize yields by monitoring reaction progress via TLC and quenching with ice-cold water to isolate the product. Purification via column chromatography (hexane:ethyl acetate, 4:1) is recommended .

Q. How should researchers optimize purification methods for this compound?

  • Methodology : Due to its sensitivity to hydrolysis, use anhydrous solvents (e.g., dichloromethane) during extraction. Recrystallization from a toluene/hexane mixture (1:3 ratio) at −20°C improves purity. Confirm purity by comparing observed melting point (mp) with literature values (e.g., mp 79–81°C for structurally similar sulfonyl chlorides ).

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • ¹H/¹³C NMR : Identify dihydrobenzofuran protons (δ 3.2–3.8 ppm for CH₂ groups) and carbonyl carbon (δ ~170 ppm).
  • IR : Confirm C=O stretch at ~1770 cm⁻¹ and C-Cl at ~750 cm⁻¹.
  • Mass Spectrometry : ESI-MS in negative mode detects [M-Cl]⁻ ions. Cross-validate with computational simulations (e.g., DFT) for structural assignments.

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported reaction mechanisms involving this compound?

  • Methodology : Perform kinetic isotope effect (KIE) studies to distinguish between electrophilic aromatic substitution vs. radical pathways. Use in situ FTIR or Raman spectroscopy to detect intermediates. Compare results with computational models (e.g., Gaussian-optimized transition states) to validate mechanistic hypotheses.

Q. What computational methods predict the reactivity of this compound in nucleophilic acyl substitution?

  • Methodology : Conduct DFT calculations (B3LYP/6-31G* level) to map electrostatic potential surfaces (EPS) and identify electrophilic hotspots. Pair with Fukui function analysis to predict regioselectivity. Validate predictions experimentally using competitive reactions with amines vs. alcohols.

Q. What strategies control stereochemistry in reactions using this compound as a substrate?

  • Methodology : For stereoselective amidation, employ chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Cinchona alkaloid-derived catalysts). Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column, hexane:isopropanol 90:10).

Data Analysis & Validation

  • Contradiction Handling : If NMR data conflicts with literature (e.g., unexpected splitting of carbonyl signals), verify solvent effects (DMSO-d₆ vs. CDCl₃) and consider dynamic processes (e.g., rotamerization).
  • Thermal Stability : Use differential scanning calorimetry (DSC) to assess decomposition temperatures and guide safe handling protocols.

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